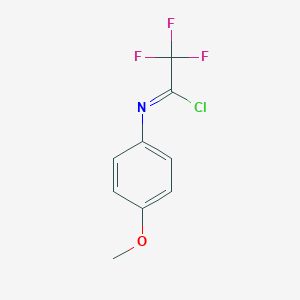

2,2,2-Trifluoro-N-(4-methoxyphenyl)acetimidoyl Chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2,2-trifluoro-N-(4-methoxyphenyl)ethanimidoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF3NO/c1-15-7-4-2-6(3-5-7)14-8(10)9(11,12)13/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIRVADWNFWYATJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N=C(C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75999-66-5 | |

| Record name | 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetimidoyl Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetimidoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,2-Trifluoro-N-(4-methoxyphenyl)acetimidoyl Chloride is a versatile and highly reactive reagent that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science.[1][2] Its unique structural features, namely the trifluoromethyl group and the methoxyphenyl moiety, impart desirable properties that make it an invaluable tool for the synthesis of complex molecules with enhanced biological activity and material characteristics.[1] This technical guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its diverse applications and safe handling procedures.

Section 1: Nomenclature and Physicochemical Properties

A clear understanding of the fundamental characteristics of a reagent is paramount for its effective and safe utilization in a laboratory setting. This section details the key identifiers and physicochemical properties of this compound.

Chemical Identifiers

Proper identification of chemical compounds is crucial for accurate documentation, procurement, and regulatory compliance.

| Identifier | Value |

| CAS Number | 75999-66-5[1][2][3][4][5] |

| Molecular Formula | C₉H₇ClF₃NO[1][2][4][5] |

| Molecular Weight | 237.61 g/mol [1][2][4] |

| IUPAC Name | 2,2,2-trifluoro-N-(4-methoxyphenyl)ethanimidoyl chloride[5] |

| MDL Number | MFCD09030149[1][2] |

| PubChem ID | 10421682[1] |

Physicochemical Data

The physical and chemical properties of a compound dictate its behavior in different environments and its suitability for various reaction conditions.

| Property | Value |

| Appearance | Light orange to yellow to green clear liquid[1][2][4] |

| Boiling Point | 98 °C at 14 mmHg[1][2][4] |

| Refractive Index (n20D) | 1.51[1][4] |

| Purity | ≥ 98% (GC)[1][4] |

Section 2: Synthesis and Mechanistic Insights

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. Understanding the underlying mechanism is key to optimizing the synthesis and troubleshooting potential issues.

Synthetic Protocol

A common and effective method for the preparation of this compound involves the reaction of p-anisidine with trifluoroacetic acid in the presence of triphenylphosphine and carbon tetrachloride.[3]

Step-by-Step Methodology: [3]

-

Reagent Preparation: In a suitable reaction vessel, a mixture of triphenylphosphine (132.0 mmol), trifluoroacetic acid (44 mmol), triethylamine (53.0 mmol), and carbon tetrachloride (220.0 mmol) is prepared.

-

Initial Cooling: The mixture is magnetically stirred and cooled using an ice bath for approximately 10 minutes.

-

Addition of p-Anisidine: A solution of p-anisidine (53.0 mmol) dissolved in carbon tetrachloride (220.0 mmol) is added slowly to the cooled mixture. This addition is exothermic and should be performed with caution.

-

Reflux: The ice bath is removed, and the reaction mixture is heated to reflux and stirred for 4 hours.

-

Work-up: After cooling to room temperature, the reaction mixture is washed three times with 100 mL of hexane.

-

Solvent Removal: The solvent is removed using a rotary evaporator, yielding a crude orange oil.

-

Purification: The crude product is purified by distillation to afford this compound as a light yellow liquid. A typical yield for this process is around 89%.[3]

Proposed Reaction Mechanism

The synthesis proceeds through a series of well-established organophosphorus-mediated reactions. The following diagram illustrates the key steps in the formation of the acetimidoyl chloride.

Caption: Proposed mechanism for the synthesis of this compound.

Section 3: Applications in Modern Synthesis

The unique combination of a trifluoromethyl group and an imidoyl chloride functionality makes this reagent a powerful building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.[1][2]

Pharmaceutical Development

The introduction of trifluoromethyl groups into drug candidates can significantly enhance their metabolic stability, bioavailability, and binding affinity.[1] this compound serves as a key intermediate for the synthesis of various fluorinated compounds with potential therapeutic applications, including those targeting neurological disorders.[1]

Agrochemical Innovation

In the agrochemical sector, this compound is utilized in the formulation of more effective and selective pesticides.[1] The trifluoromethyl group can improve the potency and environmental profile of active ingredients.[1]

Versatile Synthetic Intermediate

Beyond its direct applications, the imidoyl chloride moiety is a versatile functional group that can participate in a wide range of chemical transformations, including cross-coupling reactions, allowing for the construction of complex molecular architectures.[2] The methoxyphenyl group can also influence the electronic properties and solubility of the resulting molecules.[1]

Section 4: Safety, Handling, and Storage

Due to its reactive nature, proper safety precautions are essential when handling this compound.

Hazard Identification

This compound is classified as hazardous and requires careful handling.

-

H335: May cause respiratory irritation.

Recommended Handling Procedures

Adherence to standard laboratory safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[4]

-

Ventilation: Use only outdoors or in a well-ventilated area.

-

Handling: Avoid breathing mist or vapors. Wash skin thoroughly after handling. Keep away from heat, sparks, and open flames.[6]

-

Spills: Absorb spillage to prevent material damage.[4]

Storage and Stability

Proper storage is crucial to maintain the integrity and reactivity of the compound.

-

Storage Conditions: Store in a cool, dry, well-ventilated area at 2-8°C.[1][2]

-

Incompatibilities: Keep away from incompatible substances. The compound is moisture and heat sensitive and reacts violently with water.[4]

-

Container: Keep the container tightly closed in an upright position.[6] Store in a corrosive-resistant container with a resistant inner liner.[4]

Conclusion

This compound is a valuable and versatile reagent with significant applications in modern chemical synthesis. Its ability to introduce the trifluoromethyl group into organic molecules makes it an indispensable tool for the development of new pharmaceuticals and agrochemicals with enhanced properties. A thorough understanding of its synthesis, reactivity, and safe handling is paramount for its effective and responsible use in research and development.

References

-

This compound - MySkinRecipes. [Link]

-

This compound - Starshinechemical. [Link]

-

This compound – (75999-66-5) - EON Biotech. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [myskinrecipes.com]

- 3. 2,2,2-TRIFLUORO-N-(4-METHOXY-PHENYL)-ACETIMIDOYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | Starshinechemical [starshinechemical.com]

- 5. eontrading.uk [eontrading.uk]

- 6. biosynth.com [biosynth.com]

- 7. chemical-label.com [chemical-label.com]

A Comprehensive Technical Guide to 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetimidoyl Chloride: Synthesis, Applications, and Experimental Protocols

Abstract

This technical guide provides an in-depth analysis of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetimidoyl Chloride, a versatile reagent with significant applications in medicinal chemistry and organic synthesis. The document details its core physicochemical properties, including its molecular weight of 237.61 g/mol .[1][2][3] It offers a validated, step-by-step synthesis protocol, explores the mechanistic rationale behind the reaction, and discusses its pivotal role as a building block for introducing the trifluoromethyl group into complex molecules. Key applications in pharmaceutical development are highlighted, alongside comprehensive guidelines for safe handling, characterization, and storage. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage the unique properties of this compound for innovative synthesis.

Introduction

This compound, with CAS Number 75999-66-5, is a specialized chemical intermediate recognized for its utility in introducing trifluoromethyl groups into organic structures.[2] This functionalization is a cornerstone of modern medicinal chemistry, as the incorporation of fluorine atoms can dramatically enhance a drug candidate's metabolic stability, binding affinity, and lipophilicity, thereby improving its overall pharmacokinetic and pharmacodynamic profile.[2] The presence of the methoxyphenyl group also influences the compound's reactivity and solubility, making it compatible with a range of reaction conditions.[2] This guide serves as a senior-level resource, elucidating the synthesis, properties, and critical applications of this reagent, with a focus on providing actionable, field-proven insights for laboratory and development settings.

Physicochemical Properties

A thorough understanding of a reagent's physicochemical properties is fundamental to its effective application. The key properties of this compound are summarized below.

Table 1: Physicochemical Data

| Property | Value | Source(s) |

| Molecular Weight | 237.61 g/mol | [1][2][3] |

| Molecular Formula | C₉H₇ClF₃NO | [1][2] |

| CAS Number | 75999-66-5 | [1][2] |

| Appearance | Light orange to yellow to green clear liquid | [2][3][4] |

| Boiling Point | 98 °C at 14 mmHg | [2][3][4] |

| Purity | ≥ 98% (GC) | [2] |

| Storage Temperature | 2 - 8 °C | [2] |

| InChI Key | CIRVADWNFWYATJ-ZSOIEALJSA-N | |

| MDL Number | MFCD09030149 | [2][3][4] |

Molecular Structure Diagram

Caption: Molecular structure of this compound.

Synthesis and Mechanistic Insights

The synthesis of this compound is reliably achieved from p-anisidine and trifluoroacetic acid.[1] The reaction, often employing a phosphine and a chlorinated solvent, proceeds via the formation of a reactive intermediate that facilitates the imidoyl chloride construction.

Experimental Protocol: Synthesis

This protocol is adapted from established procedures.[1][5]

-

Reaction Setup: To a magnetically stirred mixture of triphenylphosphine (34.6 g, 132.0 mmol) and carbon tetrachloride (21.33 mL, 220.0 mmol), cooled in an ice bath, add trifluoroacetic acid (3.37 mL, 44 mmol) followed by triethylamine (7.38 mL, 53.0 mmol).

-

Causality: Triphenylphosphine and carbon tetrachloride form a reactive phosphonium salt intermediate. Triethylamine acts as a base to deprotonate the trifluoroacetic acid and the subsequent amide intermediate. The ice bath is critical to control the initial exothermic reaction.

-

-

Addition of Aniline: After stirring for 10 minutes, slowly add a solution of p-methoxyaniline (p-anisidine) (6.53 g, 53.0 mmol) dissolved in carbon tetrachloride (21.33 mL, 220.0 mmol).

-

Causality: The slow addition is necessary to manage the exothermic nature of the reaction between the aniline and the activated acid derivative.

-

-

Reflux: Remove the ice bath and stir the reaction mixture at reflux for 4 hours.

-

Causality: Heating to reflux provides the necessary activation energy to drive the reaction to completion, ensuring the formation of the imidoyl chloride.

-

-

Workup and Purification: Cool the mixture to room temperature. Wash the reaction mixture with hexane (3 x 100 mL) to precipitate and remove triphenylphosphine oxide and other salts.

-

Causality: Hexane is a poor solvent for the triphenylphosphine oxide byproduct and triethylamine hydrochloride salt, causing them to precipitate while the desired product remains in the more polar carbon tetrachloride phase.

-

-

Isolation: Remove the solvent from the filtrate using a rotary evaporator to yield a crude oil.

-

Final Purification: Purify the crude product by vacuum distillation (e.g., 75-77 °C at 0.3 mmHg) to obtain the final product as a light yellow liquid.[1]

-

Self-Validation: The purity of the distilled product should be confirmed by Gas Chromatography (GC) and its identity verified by ¹H NMR, ¹³C NMR, and mass spectrometry. The expected ¹H NMR signals include multiplets for the aromatic protons and a singlet for the methoxy group protons.[1]

-

Synthesis Workflow Diagram

Caption: Step-by-step workflow for the synthesis of the target compound.

Key Applications in Medicinal Chemistry

The primary utility of this compound lies in its function as a precursor for synthesizing molecules containing the trifluoroacetimidoyl moiety. This group is a valuable pharmacophore.

-

Pharmaceutical Intermediates: The compound serves as a key intermediate in the synthesis of various pharmaceuticals.[2][3] Its structure allows for further elaboration through reactions at the imidoyl chloride position, enabling the construction of more complex heterocyclic and acyclic compounds.

-

Bioisosteric Replacement: The trifluoromethyl group is often used as a bioisostere for other chemical groups to enhance drug properties. This reagent provides a direct route for incorporating this functionality.

-

Agrochemicals: Similar to its role in pharmaceuticals, it is used in the development of advanced agrochemicals, such as pesticides, where metabolic stability and target affinity are crucial.[2]

-

Fluorinated Compound Synthesis: It is a foundational reagent for creating novel fluorinated compounds, which are of high interest in drug discovery and materials science due to their unique electronic properties.[2] For example, it can be used in visible-light-induced intramolecular radical cyclization reactions to synthesize 2-trifluoromethyl indoles.[6]

Illustrative Reaction Scheme

Caption: General reaction scheme illustrating its use in synthesis.

Experimental Protocols: Handling and Characterization

Proper handling and characterization are paramount for safety and experimental success.

Handling and Storage

-

Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[2][4] It is sensitive to moisture and heat.[4]

-

Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7] Avoid contact with skin, eyes, and clothing.[7] A safety shower and eye wash station should be readily accessible.

Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural verification. The ¹H NMR spectrum should show characteristic signals for the aromatic protons of the methoxyphenyl group and a singlet for the methoxy protons.[1] ¹⁹F NMR can be used to confirm the presence of the -CF₃ group.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC can assess the purity of the compound, while MS provides the molecular weight, confirming the identity as C₉H₇ClF₃NO with a mass of 237.61 Da.[1][2]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the C=N and C-F bonds.

Safety and Toxicology

This compound presents significant hazards and must be handled with extreme care.

-

Hazard Statements:

-

Precautionary Statements:

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[4]

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[4]

-

P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[4]

-

P501: Dispose of contents/container to an approved waste disposal plant.[4]

-

Conclusion

This compound is a high-value reagent for modern organic and medicinal chemistry. Its ability to serve as a robust building block for introducing the trifluoromethyl group makes it indispensable for developing new pharmaceuticals and agrochemicals with enhanced properties. By understanding its physicochemical characteristics, mastering its synthesis, and adhering to strict safety protocols, researchers can effectively unlock its potential for innovation in drug discovery and material science.

References

-

This compound. Starshine Chemical. [Link]

-

This compound. MySkinRecipes. [Link]

-

This compound >98.0%(GC)(T) 5g. Laboratorium Discounter. [Link]

-

Chemical Label for this compound. ECHA. [Link]

-

2,2,2-Trifluoro-N-phenylacetimidoyl Chloride. PubChem. [Link]

-

A possible mechanism for the synthesis of 2,2,2-trifluoro-N-phenyl-1-(o-tolyl)ethan-1-imine (3a–c). ResearchGate. [Link]

-

Supporting Information: Synthesis of 2-Trifluoromethyl Indoles via Visible-Light Induced Intramolecular Radical Cyclization. The Royal Society of Chemistry. [Link]

Sources

- 1. 2,2,2-TRIFLUORO-N-(4-METHOXY-PHENYL)-ACETIMIDOYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound [myskinrecipes.com]

- 4. This compound | Starshinechemical [starshinechemical.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. biosynth.com [biosynth.com]

- 8. This compound >98.0%(GC)(T) 5g - Günstige Laborprodukte bei Laboratoriumdiscounter. Mikroskope, Chemikalien und mehr, schnell geliefert in Deutschland. Jetzt online bestellen! [laboratoriumdiscounter.nl]

- 9. chemical-label.com [chemical-label.com]

An In-depth Technical Guide to 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetimidoyl Chloride: A Versatile Fluorinated Building Block

Abstract

This guide provides a comprehensive technical overview of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetimidoyl Chloride, a key fluorinated intermediate in modern organic synthesis. The document delves into its fundamental physicochemical properties, spectroscopic signatures, and detailed synthetic protocols. Emphasis is placed on the compound's reactivity, mechanistic principles, and its strategic applications in the development of novel pharmaceuticals and agrochemicals. Safety, handling, and storage protocols are also detailed to ensure its effective and safe utilization in a research and development setting. This paper is intended for chemists, researchers, and professionals in the drug discovery and material science fields who seek to leverage the unique properties of this versatile reagent.

Introduction: A Key Fluorinated Building Block

This compound (CAS RN: 75999-66-5) is a specialized chemical reagent that has garnered significant interest for its role as a versatile synthetic intermediate.[1][2] Its structure is distinguished by three key functional components: a reactive imidoyl chloride group, a stabilizing N-(4-methoxyphenyl) substituent, and a trifluoromethyl (-CF3) moiety.

The strategic importance of this compound lies in its ability to introduce the trifluoromethyl group into complex molecular architectures.[1] In medicinal chemistry, the incorporation of a -CF3 group is a well-established strategy to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[3] The N-(4-methoxyphenyl) group influences the electronic properties and solubility of the molecule, while the imidoyl chloride provides a reactive site for nucleophilic substitution, enabling the construction of more complex chemical entities.[1][4] This guide will explore the synthesis, reactivity, and application of this compound, providing field-proven insights for its practical use.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound are summarized below. These data are critical for its identification, handling, and use in chemical reactions.

| Property | Value | Reference(s) |

| CAS Number | 75999-66-5 | [1][5] |

| Molecular Formula | C₉H₇ClF₃NO | [1] |

| Molecular Weight | 237.61 g/mol | [1][2] |

| Appearance | Light orange to yellow to green clear liquid | [1][2][5] |

| Boiling Point | 98 °C at 14 mmHg75-77 °C at 0.3 mmHg | [1][2][5][6] |

| Purity | ≥ 98% (GC) | [1][5] |

| Refractive Index (n20/D) | 1.51 | [1][5] |

| MDL Number | MFCD09030149 | [1] |

Spectroscopic Data:

Spectroscopic analysis is fundamental for confirming the identity and purity of the compound. The following are reported NMR values.

| Nucleus | Chemical Shift (δ) and Description |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.31 (m, 2H), 6.96 (m, 2H), 3.84 (s, 3H)[6] |

| ¹³C NMR (101 MHz, CDCl₃) | δ 159.56 (s), 135.45 (s), 127.98 (q), 124.35 (s), 117.05 (q), 114.25 (s), 55.50 (s)[6] |

Synthesis and Mechanistic Insights

The synthesis of this compound is commonly achieved from p-anisidine and trifluoroacetic acid. The protocol described below is based on established literature procedures.[6]

Expert Commentary: This reaction is a variation of the Appel reaction for the conversion of acids to acid chlorides, adapted for the synthesis of imidoyl chlorides from anilines and carboxylic acids. Triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄) form a reactive phosphonium salt intermediate, PPh₃Cl₂. This species activates the carboxylate of trifluoroacetic acid, which then reacts with p-anisidine. Triethylamine (Et₃N) acts as a base to neutralize the hydrogen chloride byproduct, driving the reaction to completion. The initial cooling is necessary to control the exothermic reaction upon addition of the aniline.

Caption: Synthetic workflow for the imidoyl chloride.

Detailed Experimental Protocol:

-

Reagent Preparation: In a suitable reaction vessel, combine triphenylphosphine (34.6 g, 132.0 mmol), trifluoroacetic acid (3.37 mL, 44 mmol), triethylamine (7.38 mL, 53.0 mmol), and carbon tetrachloride (21.33 mL, 220.0 mmol).[6]

-

Initial Cooling: Stir the mixture magnetically while cooling with an ice bath for approximately 10 minutes.[6]

-

Aniline Addition: Prepare a solution of p-methoxyaniline (p-anisidine) (6.53 g, 53.0 mmol) in carbon tetrachloride (21.33 mL, 220.0 mmol). Add this solution slowly to the cooled reaction mixture. Note that this addition is exothermic.[6]

-

Reflux: Remove the ice bath and stir the reaction mixture at reflux for 4 hours.[6]

-

Workup: After cooling to room temperature, wash the reaction mixture with hexane (3 x 100 mL) to precipitate triphenylphosphine oxide.[6]

-

Isolation: Remove the solvent from the filtrate using a rotary evaporator to yield the crude product as an orange oil.[6]

-

Purification: Purify the crude oil by distillation (e.g., 75-77° C at 0.3 mmHg) to obtain this compound as a light yellow liquid.[6]

Reactivity and Synthetic Utility

The synthetic value of this compound stems from the reactivity of the imidoyl chloride functional group. This group is an excellent electrophile, making it susceptible to attack by a wide range of nucleophiles.

Nucleophilic Substitution: The primary mode of reactivity involves the substitution of the chloride atom. This allows for the formation of new carbon-heteroatom or carbon-carbon bonds, making it a valuable tool for constructing more complex molecules. For example, it readily reacts with alcohols, thiols, and amines. A notable application is its reaction with hemi-acetals to form N-phenyltrifluoroacetimidate glycosyl donors, which are used in the synthesis of oligosaccharides.[4][7]

Caption: General nucleophilic substitution pathway.

This reactivity makes it an essential building block for creating diverse molecular scaffolds, particularly in the synthesis of heterocyclic compounds and other structures of interest in drug discovery.[1]

Applications in Pharmaceutical and Agrochemical Research

The unique properties conferred by the trifluoromethyl group make this reagent highly valuable in applied chemical research.

-

Pharmaceutical Development: This compound is a key intermediate in the synthesis of various pharmaceutical agents.[1][2] The trifluoromethyl group can significantly enhance a drug's efficacy and specificity by altering its electronic properties and improving its resistance to metabolic degradation.[1] It has been utilized in research targeting neurological disorders and in the development of enzyme inhibitors and receptor modulators.[1][2][8]

-

Agrochemicals: In the agricultural sector, it is used in the formulation of advanced pesticides.[1] The resulting fluorinated compounds can exhibit higher potency and better selectivity, leading to more effective pest control with potentially lower environmental impact.[1]

-

Fluorinated Compound Synthesis: More broadly, it serves as a versatile tool for introducing trifluoromethyl groups into organic molecules, a critical step in the development of novel fluorinated compounds for both medicinal chemistry and material science.[1]

Safety, Handling, and Storage

Due to its reactive nature, proper handling and storage of this compound are imperative for laboratory safety.

Hazard Profile:

The compound is classified as hazardous and requires careful handling. The primary dangers are its corrosive nature and reactivity with water.[5]

| GHS Pictogram(s) | Hazard Statement(s) |

| H290: May be corrosive to metals.[5][9][10]H314: Causes severe skin burns and eye damage.[5][9][10][11] |

Precautionary Measures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[9][11] Work should be conducted in a well-ventilated fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing.[11] Do not breathe vapors or mists. It is moisture-sensitive and reacts violently with water; therefore, it should be handled under an inert atmosphere (e.g., nitrogen or argon).[5]

-

Storage: Store in a tightly closed, corrosive-resistant container in a cool, dry, and well-ventilated area away from incompatible substances like water and heat sources.[5][11] Recommended storage temperature is between 2-8 °C.[1]

-

Spills and Disposal: In case of a spill, absorb the spillage to prevent material damage.[5][9] Dispose of the chemical and its container at an approved waste disposal plant according to local regulations.[5]

Conclusion

This compound is a high-value synthetic intermediate whose utility is rooted in its unique combination of a reactive imidoyl chloride and a property-enhancing trifluoromethyl group. Its capacity to serve as a building block for complex fluorinated molecules has cemented its role in the advancement of pharmaceutical and agrochemical research. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent adherence to safety protocols, enables researchers to fully harness its potential for innovation in drug discovery and material science.

References

-

Starshinechemical. (n.d.). This compound. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Chemical Safety. (n.d.). Chemical Label for this compound. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,2,2-trifluoro-N-(2-((4-methoxyphenyl)ethynyl)phenyl)acetimidoyl chloride. Retrieved from [Link]

-

PubChem. (n.d.). 2,2,2-Trifluoro-N-phenylacetimidoyl Chloride. Retrieved from [Link]

-

The Royal Society of Chemistry. (2015). Supporting Information: Synthesis of 2-Trifluoromethyl Indoles via Visible-Light Induced Intramolecular Radical Cyclization. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound (Thai). Retrieved from [Link]

-

PubChemLite. (n.d.). 2,2,2-trifluoro-n-phenylacetimidoyl chloride (C8H5ClF3N). Retrieved from [Link]

-

Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

PubMed. (2013). Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM). Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [myskinrecipes.com]

- 3. jelsciences.com [jelsciences.com]

- 4. CAS 61881-19-4: (1Z)-2,2,2-trifluoro-N-phenyl-acetimidoyl … [cymitquimica.com]

- 5. This compound | Starshinechemical [starshinechemical.com]

- 6. 2,2,2-TRIFLUORO-N-(4-METHOXY-PHENYL)-ACETIMIDOYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 7. 2,2,2-Trifluoro-N-phenylacetimidoyl chloride | 61881-19-4 | FT45365 [biosynth.com]

- 8. Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | 75999-66-5 | TCI EUROPE N.V. [tcichemicals.com]

- 10. chemical-label.com [chemical-label.com]

- 11. biosynth.com [biosynth.com]

Navigating the Synthesis Landscape: A Technical Safety and Handling Guide for 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetimidoyl Chloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Fluorinated Building Block

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance pharmacological properties. The trifluoromethyl group (–CF3), in particular, is prized for its ability to improve metabolic stability, binding affinity, and bioavailability of drug candidates. 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetimidoyl Chloride, a versatile and reactive building block, serves as a key intermediate for the introduction of this crucial functionality into a wide array of organic molecules.[1] Its utility spans the synthesis of novel pharmaceuticals, particularly those targeting neurological disorders, and the development of advanced agrochemicals.[1]

This guide, intended for researchers and professionals in the field, provides a comprehensive overview of the safety, handling, and reactivity of this compound, moving beyond a standard safety data sheet to offer practical insights and detailed protocols.

Physicochemical Properties: A Snapshot

A clear understanding of a compound's physical and chemical properties is fundamental to its safe handling and application.

| Property | Value | Reference |

| CAS Number | 75999-66-5 | [2] |

| Molecular Formula | C₉H₇ClF₃NO | [2] |

| Molecular Weight | 237.61 g/mol | [2] |

| Appearance | Light orange to yellow to green clear liquid | Chem-Impex |

| Boiling Point | 98 °C at 14 mmHg | Chem-Impex |

| Purity | ≥ 98% (GC) | Chem-Impex |

| Storage | 2-8°C, under inert gas, moisture sensitive | Chem-Impex, Starshinechemical |

Hazard Identification and GHS Classification: A Corrosive and Reactive Profile

This compound is classified as a hazardous substance, primarily due to its corrosive nature and reactivity.

GHS Hazard Statements:

Signal Word: Danger

The primary hazards are a direct consequence of its chemical structure. The imidoyl chloride moiety is highly susceptible to hydrolysis, which releases hydrochloric acid (HCl), a strong corrosive acid. The trifluoromethyl group, while imparting desirable electronic properties for synthesis, also contributes to the compound's reactivity.

Reactivity Profile: Understanding the "Why" Behind the Hazards

A deep understanding of the reactivity of this compound is paramount for its safe use in synthesis. The central electrophilic carbon of the imidoyl chloride functional group is the primary site of reactivity.

Hydrolysis: A Violent Reaction

The most significant and immediate reactivity concern is its violent reaction with water. This is a classic nucleophilic acyl substitution-like mechanism where water acts as the nucleophile.

Caption: Hydrolysis of this compound.

The exothermic release of hydrochloric acid gas is responsible for the "steamy" appearance of the reaction and the immediate corrosive danger.

Reactions with Nucleophiles: The Synthetic Utility

The reactivity of this compound with nucleophiles is the cornerstone of its synthetic utility. The general mechanism is a nucleophilic addition-elimination pathway.

Caption: General mechanism for nucleophilic substitution.

-

Alcohols: React to form trifluoroacetimidates. This reaction is often used in glycosylation chemistry.

-

Amines: React to form trifluoroacetamidines. The reaction is typically very rapid and exothermic.

Hazardous Decomposition

Upon combustion, this compound can decompose to produce highly toxic and corrosive gases, including:

-

Hydrogen chloride (HCl)

-

Hydrogen fluoride (HF)

-

Nitrogen oxides (NOx)

-

Carbon monoxide (CO) and Carbon dioxide (CO₂)

Safe Handling and Storage: A Protocol for Minimizing Risk

Given its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to prevent any contact.

Caption: Hierarchy of personal protective equipment.

Handling Protocol

-

Work in a Certified Fume Hood: All manipulations must be conducted in a properly functioning chemical fume hood to prevent inhalation of corrosive vapors.

-

Inert Atmosphere: Due to its moisture sensitivity, handle under an inert atmosphere (e.g., nitrogen or argon) when possible, especially for reactions where water is a critical exclusion.

-

Avoid Incompatibilities: Keep away from water, strong bases, alcohols, and amines, except when they are intended reactants in a controlled setting.

-

Dispensing: Use glass or PTFE-lined syringes or cannulas for transferring the liquid. Avoid using metal needles for extended periods due to the risk of corrosion.

-

Grounding: For larger quantities, ensure proper grounding to prevent static discharge, which could be an ignition source.

Storage Protocol

-

Temperature: Store in a refrigerator at 2-8°C.[4]

-

Container: Keep in the original, tightly sealed container.

-

Inert Atmosphere: Store under an inert atmosphere.

-

Segregation: Store away from incompatible materials, particularly water and bases.

-

Corrosives Cabinet: Store in a designated corrosives cabinet.

Emergency Procedures: A Step-by-Step Response Plan

Prompt and correct action is critical in the event of an emergency.

Spill Response

-

Evacuate and Alert: Immediately evacuate the area and alert nearby personnel.

-

Isolate: If safe to do so, close the fume hood sash.

-

PPE: Don appropriate PPE, including respiratory protection if necessary.

-

Containment: For small spills, cover with a dry, inert absorbent material such as vermiculite or sand. Do NOT use combustible materials like paper towels.

-

Neutralization (with caution): For small, contained spills, a dilute solution of sodium bicarbonate can be cautiously used for neutralization after absorption. Be aware that this will generate gas (CO₂).

-

Collection: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.

-

Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

-

Large Spills: For large spills, evacuate the laboratory, close the doors, and contact your institution's emergency response team.

First Aid Measures

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water. Seek immediate medical attention.

Applications in Drug Discovery and Development: A Trifluoromethylating Agent

This compound is a valuable reagent for the synthesis of trifluoromethyl-containing heterocycles, which are common motifs in pharmaceuticals.[4]

A recent review highlights the utility of trifluoroacetimidoyl chlorides in the construction of various trifluoromethyl-substituted N-heterocycles. These reactions often proceed via cascade annulation pathways, where the imidoyl chloride acts as a versatile synthon.

For example, trifluoroacetimidoyl chlorides can react with various nucleophiles to form key intermediates that can then undergo intramolecular cyclization to afford trifluoromethylated indoles, quinolines, and other heterocyclic systems. The trifluoromethyl group in these structures can significantly enhance their biological activity.

Waste Disposal: A Protocol for Halogenated Organic Compounds

Proper disposal of this compound and its reaction waste is crucial to prevent environmental contamination. As a halogenated organic compound, it must be disposed of as hazardous waste.

Disposal Protocol:

-

Segregation: Collect all waste containing this compound in a designated, labeled, and sealed container for halogenated organic waste.

-

Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name, and the approximate concentration.

-

Quenching (for residual reagent): Unreacted this compound can be slowly and cautiously quenched by adding it to a stirred, cooled solution of a high-boiling point alcohol (e.g., isopropanol) in an inert solvent like toluene. This should be done in a fume hood. The resulting mixture should then be disposed of as halogenated waste.

-

Institutional Guidelines: Always follow your institution's specific guidelines for hazardous waste disposal.

Conclusion: A Powerful Tool Requiring Respectful Handling

This compound is a powerful and versatile reagent that enables the synthesis of novel and potentially life-saving therapeutics. Its utility, however, is intrinsically linked to its reactivity and hazardous nature. By understanding its chemical properties, adhering to strict safety protocols, and being prepared for emergencies, researchers can safely harness the synthetic potential of this valuable building block to advance the frontiers of drug discovery and development.

References

-

Starshinechemical. This compound. [Link]

-

PubChem. 2,2,2-Trifluoro-N-phenylacetimidoyl Chloride. [Link]

-

MySkinRecipes. This compound. [Link]

- Yang, Z., Wei, G., & Wu, X. F. (2023). Construction of trifluoromethyl-containing heterocycles from trifluoroacetimidoyl chlorides and derivatives.

-

Chemistry LibreTexts. Reactions of Acyl Chlorides with Water. [Link]

-

Chemistry LibreTexts. Reactions of Acyl Chlorides with Alcohols. [Link]

-

Chemical Safety. This compound. [Link]

Sources

A Technical Guide to the Starting Materials and Synthesis of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetimidoyl Chloride

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Fluorinated Building Block

2,2,2-Trifluoro-N-(4-methoxyphenyl)acetimidoyl Chloride is a highly valuable and versatile chemical intermediate. Its importance in modern organic synthesis stems from its role as a key building block, particularly in the fields of pharmaceutical and agrochemical development.[1][2] The presence of the trifluoroacetimidoyl group provides a strategic advantage, enhancing the chemical stability and modulating the reactivity of molecules into which it is incorporated.[2] This functionality is crucial for medicinal chemists aiming to introduce the trifluoromethyl (CF₃) group—a moiety known to significantly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity.[2] This guide provides an in-depth exploration of the primary synthetic routes to this compound, focusing on the requisite starting materials, the underlying reaction mechanisms, and detailed, field-proven protocols.

Primary Synthetic Pathway: One-Pot Dehydrative Halogenation

The most direct and widely cited method for synthesizing this compound is a one-pot reaction that begins with simple, commercially available precursors. This approach is analogous to an Appel-type reaction, where an in situ generated phosphonium species facilitates the conversion of an intermediate amide to the final imidoyl chloride.[3][4]

Core Starting Materials

The efficiency of this one-pot synthesis relies on the synergistic action of five key components:

-

p-Anisidine (4-methoxyaniline): The foundational aromatic amine that forms the N-(4-methoxyphenyl) portion of the final product.

-

Trifluoroacetic Acid (TFA): The source of the trifluoroacetyl group (CF₃CO-).

-

Triphenylphosphine (PPh₃): A critical reagent that acts as an oxygen abstractor and halogenation facilitator.

-

Triethylamine (Et₃N): A tertiary amine base used to neutralize the hydrogen chloride (HCl) generated during the reaction, driving the equilibrium towards product formation.

-

Carbon Tetrachloride (CCl₄): Uniquely serves as both the reaction solvent and the chlorine atom source for the final product.

Mechanism and Scientific Rationale

The reaction proceeds through a series of well-understood steps. The causality behind the reagent choice is pivotal for the reaction's success.

-

Initial Amide Formation: In the reaction vessel, p-anisidine and trifluoroacetic acid first undergo a condensation reaction to form the intermediate, 2,2,2-trifluoro-N-(4-methoxyphenyl)acetamide.

-

Phosphonium Ylide Generation: Triphenylphosphine reacts with the solvent, carbon tetrachloride, to generate a reactive phosphonium species, specifically the [Ph₃P-CCl₃]⁺Cl⁻ ion pair. This is the key activating step.

-

Amide Activation & Chlorination: The oxygen atom of the intermediate amide attacks the electrophilic phosphorus atom of the phosphonium species. This activation makes the carbonyl carbon highly susceptible to nucleophilic attack.

-

Cyclization and Elimination: A subsequent intramolecular rearrangement, facilitated by the triethylamine base which deprotonates the amide nitrogen, leads to the formation of the C=N double bond and the elimination of triphenylphosphine oxide (Ph₃PO), a thermodynamically favorable process that drives the reaction to completion. The chloride ion from the phosphonium salt completes the formation of the imidoyl chloride.

Detailed Experimental Protocol

The following protocol is adapted from a high-yield synthesis and serves as a reliable method for laboratory-scale preparation.[5]

-

Reagent Preparation: In a suitable reaction flask equipped with magnetic stirring and a reflux condenser, combine triphenylphosphine (34.6 g, 132.0 mmol), carbon tetrachloride (21.33 mL, 220.0 mmol), and triethylamine (7.38 mL, 53.0 mmol).

-

Initial Cooling: Cool the mixture in an ice bath with continuous stirring.

-

Acid Addition: After 10 minutes, add 2,2,2-trifluoroacetic acid (3.37 mL, 44 mmol) to the cooled mixture.

-

Amine Addition: Slowly add a solution of p-methoxyaniline (6.53 g, 53.0 mmol) dissolved in carbon tetrachloride (21.33 mL, 220.0 mmol). Note that this addition is exothermic.

-

Reflux: Remove the ice bath and heat the reaction mixture to reflux. Maintain reflux for 4 hours.

-

Workup: After cooling to room temperature, wash the reaction mixture with hexane (3 x 100 mL) to precipitate out the triphenylphosphine oxide byproduct.

-

Purification: Remove the solvent from the hexane washings using a rotary evaporator to yield the crude product as an orange oil.

-

Final Distillation: Purify the crude oil via vacuum distillation to obtain the final product as a light yellow liquid.

Data Summary: One-Pot Synthesis

| Parameter | Value | Reference |

| Yield | 89% | [5] |

| Boiling Point | 75-77 °C / 0.3 mmHg | [5] |

| Appearance | Light yellow liquid | [5] |

| ¹H NMR (CDCl₃) | δ 7.31 (m, 2H), 6.96 (m, 2H), 3.84 (s, 3H) | [5] |

Alternative Pathway: Two-Step Amide Chlorination

An important alternative route exists that circumvents the use of carbon tetrachloride, a substance now heavily restricted due to its toxicity and environmental impact. This method involves two discrete steps: the synthesis of the trifluoroacetamide intermediate, followed by its chlorination.[6]

Step 1: Synthesis of the Amide Intermediate

-

Starting Materials: p-Anisidine and Trifluoroacetic Anhydride (TFAA).

-

Rationale: Trifluoroacetic anhydride is a highly reactive and efficient acylating agent that readily reacts with primary amines like p-anisidine to form the corresponding amide in near-quantitative yields.[6][7] This reaction is often clean and requires minimal purification.

Step 2: Chlorination of the Amide

-

Starting Materials: 2,2,2-trifluoro-N-(4-methoxyphenyl)acetamide, Phosphorus oxychloride (POCl₃), and Pyridine.

-

Rationale: This step employs a classic method for converting amides to imidoyl chlorides. POCl₃ acts as both a dehydrating and chlorinating agent. Pyridine is used as a base to scavenge the HCl produced, preventing unwanted side reactions and driving the process forward.[6] This method is particularly valuable for its avoidance of chlorinated solvents as reagents.

Workflow Diagram: Two-Step Synthesis

Advantages and Strategic Considerations

-

Environmental & Safety Advantage: The primary benefit of this two-step route is the complete avoidance of carbon tetrachloride, aligning with modern green chemistry principles.[8]

-

Process Control: Separating the synthesis into two distinct steps can allow for better control and purification of the intermediate amide, which may be advantageous in complex syntheses where purity is paramount.

-

Efficiency Trade-off: While potentially cleaner, this route involves an additional step of isolating the amide intermediate, which may reduce overall time and resource efficiency compared to the one-pot method.

Conclusion

The synthesis of this compound can be effectively achieved via two primary pathways. The choice of starting materials is intrinsically linked to the selected route.

-

The one-pot synthesis from p-anisidine, trifluoroacetic acid, triphenylphosphine, and triethylamine in carbon tetrachloride offers high efficiency and a direct conversion. It remains a benchmark for its simplicity and high yield.

-

The two-step synthesis , proceeding through the formation of an amide from p-anisidine and trifluoroacetic anhydride , followed by chlorination with POCl₃ and pyridine , presents a more environmentally conscious alternative by eliminating carbon tetrachloride.

The selection of a synthetic strategy will ultimately depend on the specific project requirements, including scale, available equipment, process safety management, and environmental considerations. Both routes, however, start from the foundational aromatic amine, p-anisidine, and build the target molecule through robust and well-documented chemical transformations.

References

-

Cordua, N., Steffensen, S. R., Mascherpa, A. G., Christensen, L. G., & Jensen, H. H. (2025). Purification-Free Preparation of Trifluoroacetimidoyl Chlorides and Their Use in Catalytic Chemical Glycosylation. Organic Letters. [Link]

-

Synthesis of (a) 2,2,2-trifluoro-N-[2-[-4-methoxy-3-(methylamino)phenyl]ethyl]acetamide. Molbase. [Link]

-

Facile Synthesis of 2,2,2-Trifluoroacetimidoyl Chloride Derivatives. ResearchGate. [Link]

-

Synthesis of 2,2,2-trifluoroacetimidoyl chloride derivatives 1. ResearchGate. [Link]

-

Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate. National Institutes of Health (NIH). [Link]

-

One-Pot Synthesis of Trifluoroacetimidoyl Halides. ElectronicsAndBooks.com. [Link]

-

A carbon tetrachloride-free synthesis of N-phenyltrifluoroacetimidoyl chloride. Semantic Scholar. [Link]

-

Tamura, K., Mizukami, H., Maeda, K., Watanabe, H., & Uneyama, K. (1993). One-pot synthesis of trifluoroacetimidoyl halides. The Journal of Organic Chemistry, 58(1), 32-35. [Link]

-

Purification-Free Preparation of Trifluoroacetimidoyl Chlorides and Their Use in Catalytic Chemical Glycosylation. ResearchGate. [Link]

-

This compound. MySkinRecipes. [Link]

-

Supporting Information: Synthesis of 2-Trifluoromethyl Indoles via Visible-Light Induced Intramolecular Radical Cyclization. The Royal Society of Chemistry. [Link]

-

2,2,2-trifluoro-N-(4-methylphenyl)acetamide. Chemical Synthesis Database. [Link]

-

This compound. MySkinRecipes. [Link]

-

2,2,2-Trifluoro-N-(3-fluoro-2-iodo-4-methoxyphenyl)acetamide. PubChem. [Link]

-

Reaction scheme for acetylation of p-anisidine with acetic acid. ResearchGate. [Link]

-

The reaction of pyridine nucleotides with trifluoroacetic acid anhydride. PubMed. [Link]

-

Trifluoroacetic anhydride. Wikipedia. [Link]

-

Trifluoroacetic anhydride – Knowledge and References. Taylor & Francis. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. 2,2,2-TRIFLUORO-N-(4-METHOXY-PHENYL)-ACETIMIDOYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]

- 8. Figure 1 from A carbon tetrachloride-free synthesis of N-phenyltrifluoroacetimidoyl chloride. | Semantic Scholar [semanticscholar.org]

stability and storage of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetimidoyl Chloride

An In-depth Technical Guide to the Stability and Storage of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetimidoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

This compound is a versatile fluorinated building block of significant interest in pharmaceutical and agrochemical research.[1] Its utility in introducing trifluoromethyl groups into molecular scaffolds makes it a valuable reagent for enhancing the metabolic stability and biological activity of drug candidates.[1] However, the inherent reactivity that makes this compound a powerful synthetic tool also presents challenges regarding its stability and storage. This guide provides a comprehensive overview of the critical factors influencing the stability of this compound and outlines best practices for its storage and handling to ensure its integrity and performance in research and development settings.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its proper handling and storage.

| Property | Value | Source |

| CAS Number | 75999-66-5 | [1] |

| Molecular Formula | C₉H₇ClF₃NO | [1] |

| Molecular Weight | 237.61 g/mol | [1] |

| Appearance | Light orange to yellow to green clear liquid | [1] |

| Boiling Point | 98 °C at 14 mmHg | [1] |

| Purity | ≥ 98% (GC) | [1] |

Core Stability Considerations and Degradation Pathways

The primary factor governing the stability of this compound is its susceptibility to hydrolysis. The imidoyl chloride moiety is highly reactive towards nucleophiles, with water being a prevalent and potent reactant.

Hydrolytic Degradation

The central point of vulnerability in the molecule is the carbon-chlorine bond of the acetimidoyl chloride group. This bond is readily attacked by water, leading to the formation of the corresponding N-(4-methoxyphenyl)trifluoroacetamide and hydrochloric acid. This degradation pathway is problematic for several reasons:

-

Loss of Reactivity: The product of hydrolysis is no longer an active imidoyl chloride and will not participate in the desired chemical transformations.

-

Introduction of Impurities: The presence of the acetamide and hydrochloric acid can complicate reaction work-ups and purification processes.

-

Alteration of Reaction Stoichiometry: The effective concentration of the active reagent is reduced, leading to incomplete reactions and lower yields.

The reaction with water is often rapid and exothermic. Therefore, stringent control of moisture is paramount.

dot

Caption: Primary hydrolytic degradation pathway of the title compound.

Recommended Storage and Handling Protocols

To mitigate degradation and ensure the long-term viability of this compound, the following storage and handling procedures are essential.

Storage Conditions

-

Temperature: Store in a refrigerator at a temperature between 2°C and 8°C.[1][2][3] Low temperatures slow down potential degradation processes.

-

Atmosphere: The compound should be stored under an inert atmosphere, such as nitrogen or argon.[2][3] This displaces moist air and prevents hydrolysis.

-

Container: Use a tightly sealed, appropriate container to prevent moisture ingress.[2][4][5] The container should be kept in an upright position to prevent leakage.[2]

-

Environment: Store in a cool, dry, and well-ventilated area away from incompatible substances.[2][6]

Handling Procedures

-

Inert Atmosphere: All handling of the reagent, including aliquoting and transfer, should be performed under an inert atmosphere (e.g., in a glove box or using Schlenk line techniques).

-

Dry Equipment: Ensure all glassware, syringes, and other equipment are thoroughly dried before use.

-

Avoid Incompatible Materials: Keep the compound away from water, strong oxidizing agents, strong bases, and alcohols.[6]

-

Personal Protective Equipment (PPE): Due to the hazardous nature of this compound, appropriate PPE is mandatory. This includes:

dot

Caption: Recommended workflow for handling the reagent.

Safety Profile

This compound is a hazardous chemical that requires careful handling.

-

Flammability: It is a flammable liquid and vapor.[2][5] Keep away from heat, sparks, open flames, and hot surfaces.[2][5][6]

-

Corrosivity: The compound causes severe skin burns and eye damage.[2][4] In case of contact, rinse immediately and seek medical attention.

-

Reactivity with Water: It reacts violently with water, liberating toxic gas.[4][6]

Conclusion

The stability of this compound is critically dependent on the stringent exclusion of moisture. Its hygroscopic and reactive nature necessitates storage at refrigerated temperatures under an inert atmosphere in tightly sealed containers. Adherence to the detailed handling protocols outlined in this guide will ensure the reagent's integrity, leading to more reliable and reproducible results in synthetic applications. The corrosive and flammable properties of this compound also demand strict adherence to safety precautions to protect researchers and laboratory infrastructure.

References

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. biosynth.com [biosynth.com]

- 3. 2,2,2-Trifluoro-N-phenylacetimidoyl chloride | 61881-19-4 | FT45365 [biosynth.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 2,2,2-Trifluoro-N-phenylacetimidoyl Chloride | 61881-19-4 | TCI AMERICA [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

2,2,2-Trifluoro-N-(4-methoxyphenyl)acetimidoyl Chloride IUPAC name

An In-Depth Technical Guide to 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetimidoyl Chloride: Synthesis, Properties, and Applications

Introduction

In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of rational drug design. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to modulate a compound's metabolic stability, lipophilicity, and binding affinity.[1][2] this compound is a key reagent that serves as a versatile building block for introducing the trifluoroacetimidoyl moiety, a precursor to many valuable trifluoromethyl-containing structures.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this important chemical intermediate. We will delve into its chemical identity, physicochemical properties, a detailed synthesis protocol with mechanistic insights, its reactivity, and its critical applications in the synthesis of novel pharmaceuticals and agrochemicals. Furthermore, this guide outlines essential safety and handling protocols to ensure its proper use in a laboratory setting.

Chemical Identity and Nomenclature

The precise identification and nomenclature of a chemical reagent are fundamental for scientific communication and reproducibility. The compound is systematically named according to IUPAC rules, though several synonyms are commonly used in commercial and academic literature.

| Identifier | Value |

| IUPAC Name | 2,2,2-trifluoro-N-(4-methoxyphenyl)ethanimidoyl chloride[3][] |

| Synonyms | This compound, N-(4-Methoxyphenyl)trifluoroacetimidoyl chloride[3] |

| CAS Number | 75999-66-5[1][5][6] |

| Molecular Formula | C₉H₇ClF₃NO[1][6][7] |

| Molecular Weight | 237.61 g/mol [1][6][7] |

| PubChem ID | 10421682[1] |

| MDL Number | MFCD09030149[1][6] |

| InChI Key | CIRVADWNFWYATJ-UHFFFAOYSA-N[] |

Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, storage, and reactivity in various solvents and reaction conditions.

| Property | Value |

| Appearance | Light orange to yellow to green clear liquid[1][6] |

| Purity | ≥ 98% (by GC)[1] |

| Boiling Point | 98 °C @ 14 mmHg[1][6][7] |

| Refractive Index (n20/D) | 1.51[1][7] |

| Storage Conditions | Store at 2-8°C under an inert gas; Moisture and heat sensitive[1][6][7] |

The presence of both a polar methoxy group and a lipophilic trifluoromethyl group gives the molecule a balanced solubility profile, allowing it to be used in a range of organic solvents.[1]

Synthesis and Mechanistic Pathway

The synthesis of N-aryl trifluoroacetimidoyl chlorides is typically achieved through a modification of the Appel reaction, where an in-situ formed N-aryl trifluoroacetamide is converted to the corresponding imidoyl chloride. This method is efficient and provides high yields of the desired product.

Causality Behind Experimental Choices

The chosen synthetic route relies on the robust reactivity of triphenylphosphine (Ph₃P) and carbon tetrachloride (CCl₄) to act as a dehydrating and chlorinating system. Trifluoroacetic acid and p-methoxyaniline first react to form the corresponding amide. Triphenylphosphine then activates the amide oxygen, facilitating its conversion to the imidoyl chloride by the chloride source (CCl₄). Triethylamine (Et₃N) is used as a base to neutralize the HCl generated during the initial amide formation and subsequent steps, driving the reaction to completion. The reaction is initially cooled to control the exothermic reaction between the acid and the aniline, and then refluxed to ensure the complete conversion to the final product.[5]

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures for the synthesis of this compound.[5]

-

Reaction Setup: A multi-necked round-bottom flask equipped with a magnetic stirrer, condenser, and dropping funnel is charged with triphenylphosphine (1.32 eq), triethylamine (1.2 eq), and carbon tetrachloride (5 eq).

-

Initial Cooling: The mixture is stirred and cooled in an ice bath to 0-5 °C.

-

Reagent Addition: A solution of trifluoroacetic acid (1.0 eq) is added slowly to the cooled mixture.

-

Amine Addition: After 10 minutes of stirring, a solution of p-methoxyaniline (1.2 eq) dissolved in carbon tetrachloride (5 eq) is added dropwise via the dropping funnel. An exothermic reaction is observed.

-

Reflux: Once the addition is complete, the ice bath is removed, and the reaction mixture is heated to reflux for 4 hours.

-

Workup: After cooling to room temperature, the reaction mixture is washed with hexane (3 x 100 mL) to precipitate and remove triphenylphosphine oxide and triethylamine hydrochloride salts.

-

Purification: The solvent from the combined hexane washes is removed under reduced pressure using a rotary evaporator. The resulting crude orange oil is purified by vacuum distillation (bp 75-77 °C / 0.3 mmHg) to yield the final product as a light yellow liquid.[5]

Characterization Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.31 (m, 2H), 6.96 (m, 2H), 3.84 (s, 3H).[5]

-

¹³C NMR (101 MHz, CDCl₃): δ 159.56 (s), 135.45 (s), 127.98 (q), 124.35 (s), 117.05 (q), 114.25 (s), 55.50 (s).[5]

Proposed Reaction Mechanism

The synthesis proceeds through a well-established pathway involving the activation of the amide intermediate by triphenylphosphine.

Caption: Proposed mechanism for the synthesis of the target imidoyl chloride.

Chemical Reactivity and Core Applications

The synthetic utility of this compound stems from the reactivity of the imidoyl chloride functional group. The carbon atom of the C=N bond is electrophilic and highly susceptible to nucleophilic attack. This reactivity allows for the facile construction of a wide array of more complex molecules.

-

In Pharmaceutical Development: This reagent is a valuable intermediate for synthesizing pharmaceuticals.[1] The trifluoromethyl group it imparts can significantly enhance drug efficacy by increasing metabolic stability (blocking sites of oxidative metabolism) and improving receptor binding affinity through favorable electronic interactions.[1][2] The methoxyphenyl group can also contribute to solubility and specific receptor interactions.[1] It is particularly useful in creating compounds targeting neurological disorders.[1]

-

In Agrochemicals: The compound is used to create next-generation pesticides. The resulting fluorinated agrochemicals can exhibit higher potency and better selectivity, making them more effective against pests while being less harmful to non-target species.[1][6]

-

In Organic Synthesis: Beyond direct applications, it serves as a versatile building block. It can participate in cross-coupling reactions and is used to construct complex heterocyclic systems, which are prevalent scaffolds in biologically active molecules.[6]

General Reaction Pathway

The primary mode of reaction involves the substitution of the chloride atom by a nucleophile, leading to the formation of trifluoroacetamidine derivatives, which are themselves important pharmacophores.

Caption: General reaction of the imidoyl chloride with various nucleophiles.

Safety, Handling, and Storage

As a reactive chemical intermediate, this compound must be handled with appropriate caution.

GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements |

ngcontent-ng-c4006390337="" class="ng-star-inserted"> | Danger | H314: Causes severe skin burns and eye damage.H290: May be corrosive to metals.[7] |

Handling and Personal Protective Equipment (PPE)

-

Work in a well-ventilated chemical fume hood at all times.

-

Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles.[7]

-

Avoid inhalation of vapors and direct contact with skin and eyes.

-

Keep away from moisture, as it can hydrolyze to release corrosive HCl gas.

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8]

-

Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.[7]

-

Store in a corrosive-resistant container.[7]

First Aid Measures

-

If on Skin: Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[7]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[7]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Immediately call a poison center or doctor.[7]

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[7]

Conclusion

This compound is a high-value reagent with significant strategic importance in the fields of drug discovery and agrochemical development. Its utility is defined by its capacity to efficiently introduce the trifluoromethyl group, a modification that frequently imparts desirable biological and pharmacological properties. A thorough understanding of its synthesis, reactivity, and handling requirements, as outlined in this guide, empowers researchers to leverage this versatile building block for the innovation of novel chemical entities with enhanced performance and function.

References

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Starshine Chemical. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 2,2,2-Trifluoro-N-phenylacetimidoyl Chloride. Retrieved from [Link]

-

ResearchGate. (2023). A possible mechanism for the synthesis of 2,2,2-trifluoro-N-phenyl-1-(o-tolyl)ethan-1-imine (3a–c). Retrieved from [Link]

-

The Royal Society of Chemistry. (2015). Supporting Information: Synthesis of 2-Trifluoromethyl Indoles via Visible-Light Induced Intramolecular Radical Cyclization. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. (Thai language source, content mirrored in English version). Retrieved from [Link]

-

Journal of Biomedical Research & Environmental Sciences. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

PubMed. (2013). Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM). Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jelsciences.com [jelsciences.com]

- 3. eontrading.uk [eontrading.uk]

- 5. 2,2,2-TRIFLUORO-N-(4-METHOXY-PHENYL)-ACETIMIDOYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 6. This compound [myskinrecipes.com]

- 7. This compound | Starshinechemical [starshinechemical.com]

- 8. fishersci.com [fishersci.com]

Foreword: The Trifluoromethyl Group and the Rise of Imidoyl Chlorides

An In-Depth Technical Guide to the Reactivity of Trifluoroacetimidoyl Chlorides

In the landscape of modern drug discovery and agrochemical development, the trifluoromethyl (CF₃) group is a privileged motif. Its incorporation into organic scaffolds can profoundly enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the pharmacokinetic and pharmacodynamic profiles of parent molecules.[1] Consequently, the development of robust synthetic methodologies to introduce this group has been a central theme in synthetic chemistry. Among the various synthons available, trifluoroacetimidoyl chlorides (TFAICs) have emerged as exceptionally versatile and powerful building blocks.[2][3][4] Their high reactivity, coupled with their relative stability and ease of access, makes them ideal precursors for constructing a diverse array of complex, trifluoromethyl-containing heterocycles.[5][4] This guide provides an in-depth exploration of the core reactivity of TFAICs, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage these potent reagents in their synthetic campaigns.

Synthesis and Structural Characteristics of Trifluoroacetimidoyl Chlorides

The utility of any building block is predicated on its accessibility. Fortunately, TFAICs are readily prepared from common starting materials. The most prevalent methods involve the chlorination of the corresponding N-substituted trifluoroacetamides.

Causality in Synthesis: The Chlorination of Trifluoroacetamides

The conversion of a stable amide to a reactive imidoyl chloride requires the activation of the amide oxygen. Reagents like phosphorus oxychloride (POCl₃) or a combination of triphenylphosphine (PPh₃) and a chlorine source are effective. The driving force is the formation of a highly stable phosphorus-oxygen bond. A noteworthy advancement is the development of purification-free protocols, which are highly advantageous for scalability and efficiency.[6][7] For instance, the use of POCl₃ with a base like pyridine allows for the clean conversion of N-aryl trifluoroacetamides to the desired imidoyl chlorides, often in quantitative yields, without the need for laborious purification steps like distillation.[6][7]

Protocol 1: Purification-Free Synthesis of N-(2,4-Dichlorophenyl)-2,2,2-trifluoroacetimidoyl chloride[6][7]

This protocol describes a reliable, scalable, and purification-free method for preparing a stable TFAIC congener.

Step-by-Step Methodology:

-

Amide Formation: To a solution of 2,4-dichloroaniline (1.0 eq) in a suitable solvent like ethyl acetate, add trifluoroacetic anhydride (TFAA, 1.1 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC or LC-MS analysis indicates complete consumption of the aniline.

-

The resulting N-(2,4-dichlorophenyl)-2,2,2-trifluoroacetamide typically precipitates and can be isolated by filtration, washed with a cold non-polar solvent (e.g., hexane), and dried. The yield is near-quantitative.

-

Imidoyl Chloride Formation: In a sealed vial equipped with a magnetic stir bar, suspend the dried trifluoroacetamide (1.0 eq) in a minimal amount of an inert solvent like toluene.

-

Add pyridine (1.5 eq) followed by the slow addition of phosphorus oxychloride (POCl₃, 1.2 eq).

-

Seal the vial and heat the mixture to 80-100 °C for 4-12 hours. Monitor the reaction progress by GC-MS or ¹⁹F NMR.

-

Upon completion, the reaction mixture can often be used directly in subsequent steps after cooling. If isolation is required, the mixture is carefully quenched, extracted, and the solvent is removed under reduced pressure. The high purity of the product typically obviates the need for chromatography or distillation.

The Core Reactivity Manifold of TFAICs

The reactivity of trifluoroacetimidoyl chlorides is dominated by the electrophilic nature of the imidoyl carbon. This carbon is bonded to three electronegative atoms (N, Cl, and the CF₃ group), making it highly susceptible to attack by nucleophiles. This fundamental property is the cornerstone of its synthetic utility, branching into three primary reaction pathways: nucleophilic substitution, cycloaddition, and palladium-catalyzed cross-coupling.

Nucleophilic Substitution: The Workhorse Reaction

Similar to acyl chlorides, TFAICs undergo nucleophilic addition-elimination reactions. A nucleophile attacks the electrophilic carbon, forming a tetrahedral intermediate which then collapses, expelling the chloride ion, a competent leaving group.[8][9]

Caption: General mechanism of nucleophilic substitution on TFAICs.

-

Reactions with N-Nucleophiles: This is arguably the most exploited pathway, forming the basis for countless heterocycle syntheses. Primary and secondary amines, hydrazines, and hydrazones readily react with TFAICs to form trifluoromethylated amidines and related structures.[8][10][11] These intermediates are often not isolated but are trapped in situ in cascade reactions. For example, reaction with a hydrazine generates an amidrazone, a key precursor for 1,2,4-triazoles.[12][13]

-

Reactions with O-Nucleophiles: Alcohols react with TFAICs, typically in the presence of a mild base, to furnish N-aryl trifluoroacetimidates.[14] This transformation is of paramount importance in modern carbohydrate chemistry. Glycosyl trifluoroacetimidates are highly effective glycosyl donors, enabling the stereoselective formation of O-glycosidic linkages under mild activation conditions (e.g., with a catalytic amount of TMSOTf).[6][7][15] The stability and reactivity of these donors can be fine-tuned by modulating the electronics of the N-aryl group.[6][7]

Cycloaddition and Annulation Reactions: Building Rings with Precision

TFAICs are superb synthons for constructing five- and six-membered heterocycles through cycloaddition and annulation strategies.[2][5][4] These reactions often proceed with high regioselectivity and efficiency.

-